molecular formula C7H4ClIN2 B1453088 5-Chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1031289-77-6

5-Chloro-8-iodoimidazo[1,2-a]pyridine

Cat. No. B1453088
M. Wt: 278.48 g/mol
InChI Key: DVKDPFPWSAJSNB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . There have been effective protocols developed for metal-free direct synthesis of imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. They can be functionalized through radical reactions .

Scientific Research Applications

Synthesis and Structural Studies

  • 5-Chloro-8-iodoimidazo[1,2-a]pyridine is used in synthesizing 3-iodoimidazo[1,2-a]pyridines through a process involving oxidative cyclization, decarboxylation, and iodination, offering advantages like wide substrate scope and metal-free conditions (Zhou et al., 2019).
  • It is synthesized from imidazo[1,2-a]pyridine under various substitution conditions, with molecular electrostatic potential calculations providing insights into the chemoselectivity of the substitution reaction (Zhao et al., 2018).

Development of Novel Compounds

  • The compound serves as a precursor for the synthesis of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides, which are explored for their potential antiviral activity (Gudmundsson et al., 2003).
  • It is also utilized in the microwave-assisted bifunctionalization of dihalogenated imidazo[1,2-a]pyridines for introducing diverse functional groups, enhancing its versatility in synthesizing polyfunctionalized compounds (Marie et al., 2012).

Medicinal Chemistry Applications

  • In medicinal chemistry, 5-Chloro-8-iodoimidazo[1,2-a]pyridine derivatives are investigated for their potential as therapeutic agents, particularly in areas like anticancer, antiviral, and antimicrobial treatments (Deep et al., 2016).

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, and research in this area is ongoing .

properties

IUPAC Name

5-chloro-8-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKDPFPWSAJSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-iodoimidazo[1,2-a]pyridine

Synthesis routes and methods

Procedure details

2-amino-3-iodo-6-chloropyridine (2 g, 7.874 mmol) is taken up in isopropanol (30 mL) under N2. Diethoxy-2-bromoacetal (2.5 mL, 15.748 mmol, 2 equiv.) is added to the suspension followed by HBr 48% (2 mL). The resulting mixture is then refluxed for 12 h and cooled down to room temperature. The mixture is partly concentrated under vacuum and the resulting slurry is taken up in diethyl ether which causes the precipitation of a solid that is separated by filtration and washed with little amounts of diethyl ether to afford the desired material as a powder.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Diethoxy-2-bromoacetal
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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